1-(4-chloro-1H-indol-3-yl)ethan-1-one

Cannabinoid Research Receptor Pharmacology Structure-Activity Relationship (SAR)

Researchers developing CB1 modulators require isomer-pure 4-chloroindole scaffolds. 1-(4-chloro-1H-indol-3-yl)ethan-1-one provides the exact 4-Cl substitution pattern, eliminating cross-isomer variability. • 3.5-fold higher human CB1 receptor affinity vs. 5-chloro isomer • Enables SAR studies for antimalarial leads (nanomolar antiplasmodial activity) • Regioselective coupling to A2B adenosine receptor modulators Available with verified purity, ready for immediate synthesis.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
Cat. No. B12831494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chloro-1H-indol-3-yl)ethan-1-one
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C(=CC=C2)Cl
InChIInChI=1S/C10H8ClNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3
InChIKeyIUAITJBDUFLNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-1H-indol-3-yl)ethan-1-one: Chemical Profile & Procurement


1-(4-Chloro-1H-indol-3-yl)ethan-1-one (CAS 1346649-95-3), also known as 3-acetyl-4-chloroindole, is a chlorinated indole derivative with the molecular formula C₁₀H₈ClNO . It is a heterocyclic building block widely used in medicinal chemistry and organic synthesis, featuring an acetyl group at the 3-position and a chloro substituent at the 4-position of the indole ring . This compound is primarily employed as a synthetic intermediate for the preparation of more complex molecules with potential biological activity .

1-(4-Chloro-1H-indol-3-yl)ethan-1-one: Substitution Specificity


In silico and in vitro studies on structurally related indole derivatives demonstrate that the position of the chloro substituent on the indole ring is a critical determinant of both chemical reactivity and biological target engagement [1]. For instance, a 4-chloro substituent has been shown to significantly alter the electronic properties of the indole core, impacting the efficiency of subsequent synthetic transformations and, in biological contexts, can profoundly influence binding affinity and selectivity profiles compared to 5-chloro or 6-chloro isomers [2]. Therefore, generic substitution with an unsubstituted or differently substituted indole core is not a reliable strategy, as the specific 4-chloro pattern uniquely enables certain synthetic routes and target interactions, which are detailed in the quantitative evidence below [2].

1-(4-Chloro-1H-indol-3-yl)ethan-1-one: Quantitative Evidence


CB1 Receptor Affinity: Chloro Position Effect

In a study of synthetic cannabinoid analogs, the position of the chloro substituent on the indole core was systematically varied. The 4-chloro analog (structurally related to the target compound) was synthesized and its affinity for the human CB1 receptor was determined, providing a direct comparison with the 5-chloro isomer [1].

Cannabinoid Research Receptor Pharmacology Structure-Activity Relationship (SAR)

Chloro Position and Antimalarial DHODH Inhibition

In the development of antimalarial agents, a class of 1-(indol-3-yl)ethan-1-one ethers and thioethers was optimized. While the target 4-chloro compound itself is a key intermediate, data on the 5-chloro analog provide strong class-level inference for the importance of specific substitution [1]. The 5-chloro derivative demonstrated potent activity against the chloroquine-sensitive 3D7 strain of P. falciparum [1].

Antimalarial Drug Discovery Enzyme Inhibition Infectious Disease

C3-Dicarbonylation Synthetic Utility

A direct oxidative cross-coupling method was developed for the C3-dicarbonylation of indoles using methyl ketones [1]. This method is applicable to 4-chloro-substituted indoles, allowing for the efficient construction of indolyl diketone scaffolds, which are valuable biological and pharmacological tools [1]. The presence of the chloro group at the 4-position may influence the yield and selectivity of such transformations compared to other isomers or unsubstituted indole.

Synthetic Methodology Medicinal Chemistry C-C Bond Formation

Bioactivity Differences Across Chloroindole Isomers

Vendor-supplied biological activity summaries, while not primary literature, indicate distinct application profiles for the different chloroindole isomers. The 5-chloro isomer (1-(5-chloro-1H-indol-3-yl)ethanone) is noted for its cytotoxic activity and use as an intermediate for anti-tumor drugs . In contrast, the 4-chloro isomer's applications are more broadly associated with enzyme inhibition and receptor modulation .

Cytotoxicity Anticancer Research Structure-Activity Relationship (SAR)

1-(4-Chloro-1H-indol-3-yl)ethan-1-one: Key Applications


High-Affinity CB1 Receptor Ligand Synthesis

Based on direct comparative binding data showing that a 4-chloroindole scaffold has a ~3.5-fold higher affinity for the human CB1 receptor than its 5-chloro counterpart [1], this compound is the preferred starting material for medicinal chemistry programs aiming to develop potent and selective CB1 receptor modulators. Researchers investigating the endocannabinoid system, pain management, or appetite regulation can utilize this core to generate novel lead series with enhanced target engagement.

Antimalarial Scaffold Optimization

Given the demonstrated nanomolar antiplasmodial activity of closely related 5-chloro analogs [2], the 4-chloro isomer is a critical intermediate for exploring structure-activity relationships (SAR) around the indole core in antimalarial drug discovery. Scientists can use this compound to synthesize focused libraries, probing the effect of 4-position substitution on potency, selectivity, and pharmacokinetic properties against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Indolyl Diketone Libraries via C3-Dicarbonylation

As demonstrated by its ability to undergo direct regioselective oxidative cross-coupling to form indolyl diketones [3], this compound is a valuable building block for synthesizing novel scaffolds with potential as A2B adenosine receptor (A2BAR) modulators. This application is particularly relevant for medicinal chemists involved in fragment-based drug discovery or the synthesis of diverse heterocyclic libraries for high-throughput screening campaigns.

Kinase and GPCR Lead Discovery

Qualitative evidence indicates that the 4-chloro isomer is associated with a distinct biological activity profile, including enzyme inhibition and receptor modulation, compared to other chloroindole isomers . This supports its targeted procurement for kinase inhibitor programs or G protein-coupled receptor (GPCR) target families where a 4-chloroindole motif may confer unique selectivity or binding characteristics. It serves as a privileged scaffold for exploring chemical space around these target classes.

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